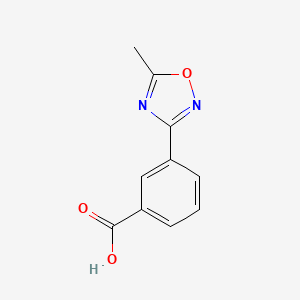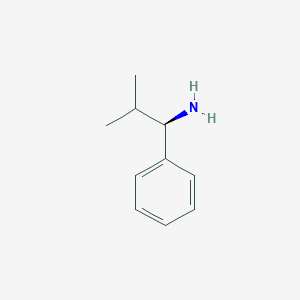
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, also known as EHPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. Piperidines, which EHPC is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical entity that finds its applications primarily in the realm of synthetic chemistry and pharmacology. The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. For example, in the study of the graphical synthetic routes of Vandetanib, a notable synthetic pathway was identified involving ethyl vanillate and tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This route was found to be favorable for industrial-scale production due to its higher yield and commercial viability, demonstrating the compound's importance in pharmaceutical synthesis (Mi, 2015).
Pharmacological Activity Modulation
The compound's role extends beyond synthesis; it's also critical in the modification of pharmacological activities. For instance, metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including those similar to ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can significantly alter the pharmacologic activity of the parent drug. Such modifications can lead to the attenuation, retention, or loss of activity, which is pivotal for developing prodrugs or enhancing drug efficacy (El-Haj & Ahmed, 2020).
Drug Discovery and Development
In the context of drug discovery, the structural motifs present in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, such as the piperidine ring, are crucial pharmacophores in several therapeutic agents. Research indicates that modifications to arylalkyl substituents, similar to those in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can improve the potency and selectivity of agents targeting D2-like receptors. This underscores the compound's relevance in the design and development of new antipsychotic medications (Sikazwe et al., 2009).
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Safety and Hazards
The specific safety and hazards associated with EHPC are not detailed in the retrieved sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
将来の方向性
While the future directions for EHPC are not detailed in the retrieved sources, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as EHPC, is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis process for these types of compounds.
特性
IUPAC Name |
ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJOTHYMNZSGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445164 |
Source


|
| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate | |
CAS RN |
71546-51-5 |
Source


|
| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

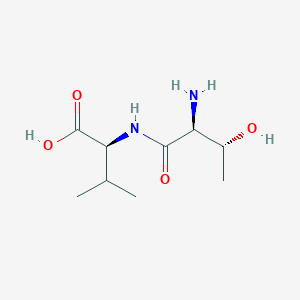

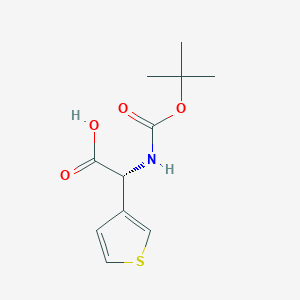

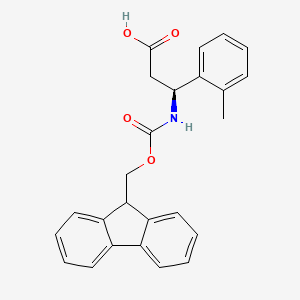


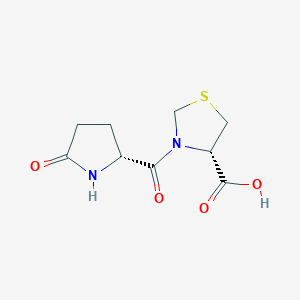

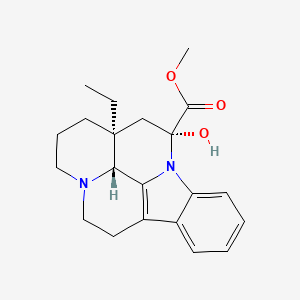

![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)
